Cas no 81307-09-7 (3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde)

3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde is a synthetic aromatic aldehyde compound featuring a methoxy and a 4-nitrobenzyloxy substituent on the benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (nitrobenzyloxy) groups enhances its utility in selective chemical transformations, such as condensation or nucleophilic substitution reactions. Its well-defined molecular structure ensures consistent performance in complex synthetic pathways. The compound is typically characterized by high purity and stability under standard storage conditions, making it a reliable choice for research and industrial applications requiring precise functionalization.
3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde structure
81307-09-7 structure
Product name:3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde
CAS No:81307-09-7
MF:C15H13NO5
MW:287.26742
MDL:MFCD00016711
CID:733158
PubChem ID:2063446

3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,3-methoxy-4-[(4-nitrophenyl)methoxy]-
    • 3-METHOXY-4-(4-NITROBENZYLOXY)BENZALDEHYDE
    • 3-Methoxy-4-[(4-nitrobenzyl)oxy]-benzenecarbaldehyde
    • 3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
    • 3-Methoxy-4-(4-nitro-benzyloxy)-benzaldehyde
    • 3-Methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde
    • 3-methoxy-4-(4-nitrobenzyloxy)-benzaldehyde
    • Z26337247
    • Oprea1_635670
    • Oprea1_645937
    • JS-120C
    • AKOS015921887
    • 3-methoxy-4-(p-nitrobenzyloxy)benzaldehyde
    • 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde
    • SCHEMBL6297373
    • EN300-10211
    • AKOS000201792
    • J-512757
    • A840091
    • 81307-09-7
    • FT-0641818
    • CS-0230060
    • DTXSID30366267
    • 4-({4-nitrobenzyl}oxy)-3-methoxybenzaldehyde
    • MFCD00016711
    • AK-968/13038019
    • UPCMLD0ENAT5258534:001
    • DB-056512
    • Benzaldehyde, 3-methoxy-4-[(4-nitrophenyl)methoxy]-
    • STK091825
    • ALBB-014020
    • 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde
    • MDL: MFCD00016711
    • Inchi: InChI=1S/C15H13NO5/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-9H,10H2,1H3
    • InChI Key: LBZHTZHIZXKRQK-UHFFFAOYSA-N
    • SMILES: COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 287.07900
  • Monoisotopic Mass: 287.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 81.4Ų

Experimental Properties

  • Density: 1.296
  • Boiling Point: 480 °C at 760 mmHg
  • Flash Point: 214.1 °C
  • Refractive Index: 1.615
  • PSA: 81.35000
  • LogP: 3.51810

3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB164995-50 g
3-Methoxy-4-(p-nitrobenzyloxy)benzaldehyde, 97%; .
81307-09-7 97%
50g
€255.00 2023-05-08
TRC
M265878-500mg
3-Methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde
81307-09-7
500mg
$ 160.00 2022-06-04
Enamine
EN300-10211-2.5g
3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
81307-09-7 90%
2.5g
$129.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1300730-500mg
3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
81307-09-7 95+%
500mg
¥1733.00 2024-07-28
Aaron
AR008NE1-250mg
3-Methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde
81307-09-7 95%
250mg
$69.00 2025-01-23
1PlusChem
1P008N5P-50mg
3-Methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde
81307-09-7 95%
50mg
$83.00 2024-04-21
1PlusChem
1P008N5P-500mg
3-Methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde
81307-09-7 95%
500mg
$120.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1300730-10g
3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
81307-09-7 95+%
10g
¥18223.00 2024-07-28
Enamine
EN300-10211-10.0g
3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
81307-09-7 95%
10g
$392.0 2023-04-29
Enamine
EN300-10211-5.0g
3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
81307-09-7 95%
5g
$228.0 2023-04-29

3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde Related Literature

Additional information on 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde

Professional Introduction to 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde (CAS No. 81307-09-7)

3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde, with the chemical formula C15H11NO5, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic aldehyde derivative is characterized by its complex functional groups, including a methoxy group and a nitro-substituted benzyl moiety, which contribute to its unique reactivity and potential applications. The compound's molecular structure makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The CAS No. 81307-09-7 identifies this compound as a specific chemical entity, ensuring precise identification and differentiation from other similar compounds. This alphanumeric code is essential for researchers and manufacturers to ensure consistency and accuracy in their work. The 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde molecule's aromatic ring system and the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups make it a versatile building block for further chemical modifications.

In recent years, the 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde has garnered attention in the pharmaceutical industry due to its potential role in drug discovery. Its aldehyde functionality allows for condensation reactions with various nucleophiles, leading to the formation of Schiff bases, heterocycles, and other complex structures. These derivatives have shown promise in inhibiting enzymes associated with inflammatory diseases, neurodegenerative disorders, and cancer.

One of the most compelling aspects of 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde is its utility in synthesizing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often linked to various diseases. Researchers have been exploring the inhibitory effects of 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde derivatives on kinases such as Janus kinases (JAKs) and tyrosine kinases (Tyrosine Kinase Inhibitors - TKIs). Preliminary studies have indicated that certain analogs of this compound exhibit potent inhibitory activity, making them attractive candidates for further development into therapeutic drugs.

The nitro group in the 4-(4-nitrobenzyl)oxy moiety is particularly noteworthy, as it can be reduced to an amine under specific conditions. This transformation opens up possibilities for further functionalization, allowing chemists to tailor the compound's properties for specific applications. Additionally, the methoxy group enhances solubility and stability, making it easier to handle and purify the compound for research purposes.

Recent advancements in computational chemistry have also highlighted the importance of 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde in drug design. Molecular modeling studies have predicted that derivatives of this compound can interact with biological targets through multiple binding modes, increasing their binding affinity and selectivity. These insights are crucial for optimizing lead compounds into viable drug candidates.

The synthesis of 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde involves multi-step organic reactions, typically starting from commercially available aromatic precursors. The process requires careful control of reaction conditions to ensure high yield and purity. Researchers have developed efficient synthetic routes that minimize side reactions and maximize the formation of the desired product. These methods often involve palladium-catalyzed cross-coupling reactions, which are highly effective in constructing complex molecular frameworks.

In conclusion, 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde (CAS No. 81307-09-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81307-09-7)3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde
A840091
Purity:99%
Quantity:5g
Price ($):266.0